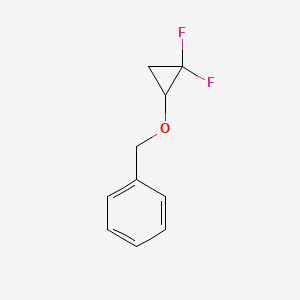

((2,2-Difluorocyclopropoxy)methyl)benzene

Description

Significance of Fluorinated Cyclopropanes in Modern Chemical Research

The fusion of a cyclopropane (B1198618) ring with fluorine atoms creates a structural motif of significant interest in modern chemical research, particularly in drug discovery. wpmucdn.comthieme.deresearchgate.net Cyclopropane rings are rigid, three-dimensional structures that can impose specific conformations on a molecule, which can be crucial for binding to biological targets. nbinno.com The introduction of fluorine, the most electronegative element, imparts a range of beneficial properties.

Fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. wpmucdn.comrsc.org They can also modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and cell permeability, leading to improved pharmacokinetic profiles. wpmucdn.comresearchgate.netnbinno.com The combination of these features makes fluorinated cyclopropanes highly sought-after pharmacophores for tuning the properties of bioactive compounds. thieme.deresearchgate.netnih.govresearchgate.net Notable examples of biologically active molecules that incorporate this motif include the antineoplastic drug Zosuquidar and the fluoroquinolone antibiotic Sitafloxacin, underscoring the functional importance of this structural unit in medicinal chemistry. wpmucdn.com The development of new synthetic methods to access these structures, especially in a stereocontrolled manner, remains an active area of research. thieme.de

Overview of the Compound's Unique Structural Features: Bridging Cyclopropane Strain and Aromaticity

The structure of ((2,2-Difluorocyclopropoxy)methyl)benzene is a compelling case study in molecular design, bridging the distinct chemical characteristics of a highly strained ring system with a stable aromatic moiety.

Cyclopropane Strain: The cyclopropane ring is the most strained of all cycloalkanes. libretexts.org This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This leads to poor orbital overlap and weaker, more reactive "bent bonds". libretexts.orglibretexts.org

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, creating repulsive interactions. libretexts.orglibretexts.org

This inherent strain makes the cyclopropane ring a high-energy functional group, prone to ring-opening reactions.

Aromaticity and σ-Aromaticity: The benzene (B151609) ring is the archetypal aromatic system, characterized by its planar structure, cyclic array of p-orbitals, and adherence to Hückel's rule, resulting in exceptional stability. In contrast, the cyclopropane ring has been a subject of debate regarding a different form of stabilization known as σ-aromaticity. comporgchem.com This concept suggests that the electrons in the C-C σ-bonds of cyclopropane are delocalized over the surface of the ring, creating a stabilizing ring current, an effect analogous to π-aromaticity in benzene. comporgchem.comnih.gov

In this compound, these two systems are connected via a flexible –O–CH₂– linker. This structure juxtaposes the high reactivity and unique stereoelectronic profile of the gem-difluorocyclopropyl group with the stability and π-system of the phenyl ring. The gem-difluoro substitution on the cyclopropane ring further alters its electronic properties, increasing its polarity and influencing its interactions with the rest of the molecule. The interplay between the strained, electron-rich σ-system of the cyclopropane and the delocalized π-system of the aromatic ring is a key feature of this compound's chemical identity.

Historical Context of Fluorinated Cyclopropane Chemistry Relevant to the Compound's Development

The existence of molecules like this compound is the culmination of decades of progress in distinct areas of synthetic chemistry, primarily organofluorine chemistry and the synthesis of strained rings.

The history of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early work in the 19th century included the first nucleophilic halogen exchange to form a C-F bond by Alexander Borodin in 1862. nih.gov For much of the early 20th century, the extreme reactivity of elemental fluorine made its use in controlled reactions difficult and hazardous. nih.gov A major breakthrough was the development of methodologies like the Schiemann reaction in 1927, which provided a reliable route to fluoroaromatic compounds. nih.gov

The true revolution in synthetic organofluorine chemistry, however, came with the development of safer, more selective, and easy-to-handle electrophilic fluorinating agents. beilstein-journals.org The advent of N-F reagents, such as Selectfluor, brought about a "golden age" of fluorine chemistry, enabling a much broader range of chemists to incorporate fluorine into complex molecules under mild conditions. beilstein-journals.org

Concurrently, the chemistry of cyclopropanes advanced significantly with the understanding and application of carbene and carbenoid chemistry for [2+1] cycloaddition reactions with alkenes. The development of these methods provided the primary pathway to construct the three-membered ring. The convergence of these two powerful fields—the ability to generate difluorocarbene (CF₂) and react it with appropriate alkenes, and the broader development of selective fluorination techniques—has enabled the synthesis of a wide variety of fluorinated cyclopropanes. This historical progress laid the essential groundwork for the design and preparation of specialized molecules like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(2,2-difluorocyclopropyl)oxymethylbenzene |

InChI |

InChI=1S/C10H10F2O/c11-10(12)6-9(10)13-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

MDPXEEPCLUIROI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluorocyclopropoxy Methyl Benzene and Its Analogues

Strategies for Geminal Difluorocyclopropanation

The introduction of a gem-difluorocyclopropane moiety is most commonly achieved through the [2+1] cycloaddition of a difluorocarbene (:CF₂) or a difluorocarbenoid species with an appropriate alkene. researchgate.netnih.gov The direct difluorocyclopropanation of allyl benzyl (B1604629) ether is the most straightforward route to ((2,2-difluorocyclopropoxy)methyl)benzene.

Carbene and Carbenoid Approaches to Difluoropropane Formation.researchgate.netnih.gov

The generation of difluorocarbene under conditions compatible with various functional groups is crucial for the successful synthesis of gem-difluorocyclopropanes. Several precursors have been developed to release :CF₂ under relatively mild conditions, avoiding the harsh pyrolytic methods of the past. researchgate.netnih.gov

A variety of reagents have been developed to serve as effective sources of difluorocarbene for cyclopropanation reactions. The choice of precursor often depends on the substrate's reactivity, the desired reaction conditions (temperature, pH), and scalability.

Sodium Bromodifluoroacetate (BrCF₂CO₂Na): This salt is an effective difluorocarbene source that generates :CF₂ upon thermal decarboxylation. researchgate.net It is often preferred over its chloro-analogue (ClCF₂COONa) as it typically requires lower reaction temperatures. researchgate.net The reaction is usually carried out in a high-boiling solvent like diglyme.

Trifluoromethyl)trimethylsilane (TMSCF₃) with Sodium Iodide (NaI): The Ruppert-Prakash reagent, TMSCF₃, in combination with a nucleophilic initiator like sodium iodide, provides a versatile and widely used method for generating difluorocarbene. nih.gov The reaction proceeds through a trifluoromethyl anion intermediate, which then eliminates a fluoride (B91410) ion to give :CF₂. This system is known for its mild conditions and broad substrate scope. nih.gov

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): TFDA is a highly efficient difluorocarbene precursor that can be activated by a catalytic amount of a fluoride source (e.g., NaF). nih.gov It decomposes under mild conditions to generate difluorocarbene, making it suitable for reactions with even electron-deficient alkenes. nih.gov

| Precursor | Activator/Conditions | Advantages | Disadvantages |

| Sodium bromodifluoroacetate | Heat (e.g., refluxing diglyme) | Readily available, effective | High temperatures often required |

| TMSCF₃ | Catalytic NaI | Mild conditions, broad scope | Stoichiometric amounts of TMSCF₃ needed |

| TFDA | Catalytic Fluoride (e.g., NaF) | Highly efficient, mild conditions | Reagent is more specialized |

Once generated, the electrophilic difluorocarbene readily undergoes cycloaddition with electron-rich double bonds. For the synthesis of this compound, the substrate of choice is allyl benzyl ether . The double bond in this molecule is sufficiently nucleophilic to react with difluorocarbene generated from the precursors mentioned above.

The reaction of difluorocarbene is not limited to simple alkenes. Allenes also react with difluorocarbene to yield difluoro(methylene)cyclopropanes, which are versatile intermediates for further transformations. cas.cn The regioselectivity of the addition to unsymmetrical allenes can be a key consideration in such syntheses.

Non-Carbene Methodologies for Difluorocyclopropane Constructionresearchgate.net

While carbene-based methods are dominant, several non-carbene strategies have been developed for the synthesis of gem-difluorocyclopropanes. These methods can be particularly useful for substrates that are incompatible with carbene generation conditions or for accessing specific substitution patterns.

Intramolecular Wurtz Reaction: This method involves the reductive cyclization of 1,3-dihalogenated compounds. For the synthesis of gem-difluorocyclopropanes, a suitable precursor would be a 1,3-dihalo-2,2-difluoropropane derivative, which upon treatment with a reducing metal like zinc, undergoes intramolecular coupling to form the cyclopropane (B1198618) ring. researchgate.netwikipedia.org

Michael-Induced Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. For instance, the Michael addition of an enolate to an α,β-unsaturated ester containing a gem-difluoroalkyl halide moiety at the γ-position can be followed by an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.netbeilstein-journals.org

Nucleophilic Fluorination: In some cases, a pre-formed cyclopropane ring can be fluorinated. For example, the reaction of a 1,1-dichlorocyclopropane (B3049490) with a suitable fluorinating agent can lead to the corresponding 1,1-difluorocyclopropane through halogen exchange. researchgate.net

Stereoselective and Enantioselective Synthesis of Fluorinated Cyclopropanesresearchgate.netnih.gov

The development of stereoselective methods for the synthesis of fluorinated cyclopropanes is of significant interest, as the stereochemistry of these motifs can profoundly influence the biological activity of molecules.

Diastereoselective Synthesis: When the alkene substrate contains a chiral center, the approach of the difluorocarbene can be influenced by steric or electronic factors, leading to the preferential formation of one diastereomer. The use of chiral auxiliaries attached to the alkene can also direct the stereochemical outcome of the cyclopropanation. beilstein-journals.org

Enantioselective Synthesis: The catalytic asymmetric difluorocyclopropanation of alkenes is a more challenging but highly desirable transformation. This is typically achieved using a chiral catalyst, often based on transition metals like rhodium or copper, which can deliver the difluorocarbene to the alkene in a stereocontrolled manner. nih.govnih.govrwth-aachen.de For instance, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands have been successfully employed in the asymmetric cyclopropanation with diazo compounds. nih.govrwth-aachen.de Similarly, copper complexes with chiral ligands, such as bis(oxazoline) (BOX) or phosphine (B1218219) ligands, are effective in catalyzing enantioselective cyclopropanations. nih.govresearchgate.net

| Catalyst System | Ligand Type | Metal | Typical Substrates | Outcome |

| Chiral Rhodium(II) Carboxylates | Chiral Carboxylates | Rhodium | Alkenes and diazoacetates | Enantioselective cyclopropanation |

| Chiral Copper-BOX Complexes | Bis(oxazoline) | Copper | Alkenes and diazo compounds | Enantioselective cyclopropanation |

Construction of the Ether Linkage and Benzyl Moiety in Difluorocyclopropoxy-substituted Benzenes

There are two primary retrosynthetic approaches to consider for the construction of the ether linkage in this compound.

The most common and direct approach involves the difluorocyclopropanation of a pre-formed allyl benzyl ether . In this case, the ether linkage and the benzyl moiety are already in place, and the key step is the formation of the cyclopropane ring as described in section 2.1.

An alternative strategy involves the formation of the ether linkage after the construction of the difluorocyclopropane ring. This would typically proceed via a Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This two-step process would involve:

Synthesis of 2,2-difluorocyclopropanol (B2706364): This can be achieved, for example, by the difluorocyclopropanation of an allyl alcohol derivative where the hydroxyl group is protected, followed by deprotection.

O-benzylation: The resulting 2,2-difluorocyclopropanol is then deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile in an SN2 reaction with a benzyl halide (e.g., benzyl bromide) to form the desired ether linkage. masterorganicchemistry.comwikipedia.org

This latter approach offers greater flexibility for introducing a variety of substituents on the aromatic ring by using different substituted benzyl halides.

Etherification Reactions for Difluorocyclopropoxy Group Introduction

The introduction of the difluorocyclopropoxy group is most commonly achieved via nucleophilic substitution reactions, with the Williamson ether synthesis being a cornerstone methodology. organic-chemistry.org This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

In the context of synthesizing this compound, the key precursor is 2,2-difluorocyclopropanol. This alcohol is first treated with a strong base to generate the corresponding 2,2-difluorocyclopropoxide anion. Common bases employed for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol. organic-chemistry.org The resulting alkoxide is a potent nucleophile that can then react with a suitable electrophile, such as benzyl bromide, to form the desired ether linkage.

The general reaction is as follows:

The efficiency of this SN2 reaction is dependent on factors such as the choice of solvent, temperature, and the nature of the leaving group on the benzyl fragment. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to solvate the alkoxide and facilitate the substitution reaction.

Alternative milder bases, such as potassium carbonate or cesium carbonate, can also be employed, particularly when dealing with sensitive substrates. While specific data for the synthesis of this compound is not widely published, analogous etherification reactions provide insight into typical conditions and outcomes.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Alcohol | Electrophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Benzyl Alcohol | Allyl Bromide | KOH | Solvent-free | Room Temp. | 96% |

| 1-Decanol | Allyl Bromide | KOH | Solvent-free | Room Temp. | 95% |

| Cholesterol | Benzyl Bromide | KOH | Solvent-free | Room Temp. | 86% |

Strategies for Incorporating the Benzyl or Substituted Benzyl Fragment

The incorporation of the benzyl or substituted benzyl fragment is the complementary aspect of the etherification strategy. The choice of the benzylating agent is crucial and is typically a benzyl halide, such as benzyl bromide or benzyl chloride, due to their commercial availability and appropriate reactivity. ias.ac.in

The reactivity of the benzylating agent can be tuned by substituents on the aromatic ring. Electron-withdrawing groups can decrease the reactivity of the benzyl halide, while electron-donating groups can increase it. This allows for the synthesis of a diverse range of analogues of this compound.

Beyond the classical Williamson synthesis, other methods for benzylation of alcohols have been developed to accommodate substrates that may be sensitive to strongly basic conditions. For instance, the use of 2-benzyloxy-1-methylpyridinium triflate has emerged as a reagent for the benzylation of alcohols under neutral conditions. beilstein-journals.org This method involves the in situ formation of the active benzylating agent, which then reacts with the alcohol. beilstein-journals.org

Another approach involves the dehydrative etherification of benzyl alcohols with other alcohols, catalyzed by iron salts. nih.gov This method represents a more environmentally friendly alternative as the only byproduct is water. nih.gov While this has been demonstrated for the cross-etherification of two different benzyl alcohols, its application to the reaction of a benzyl alcohol with 2,2-difluorocyclopropanol could be a viable strategy.

Table 2: Benzylation of Alcohols under Solvent-Free Conditions with KOH

| Alcohol | Benzylating Agent | Reaction Time | Yield |

|---|---|---|---|

| 1-Decanol | Benzyl Bromide | 3 h | 94% |

| Benzyl Alcohol | Benzyl Bromide | 2.5 h | 95% |

| Nerol | Benzyl Bromide | 20 h | 91% |

Data from a study on the convenient preparation of benzyl ethers, highlighting the versatility of this method. ias.ac.in

Multi-Step Synthetic Sequences and Advanced Synthetic Transformations

The synthesis of this compound is inherently a multi-step process, as the key precursors, 2,2-difluorocyclopropanol and the benzylating agent, must themselves be prepared. A plausible synthetic sequence would begin with the synthesis of a suitable 2,2-difluorocyclopropyl-containing building block.

One common approach to gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene with an appropriate alkene. For instance, difluorocarbene can be generated from various precursors, such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF3), and reacted with an alkene bearing a hydroxyl or a protected hydroxyl group to form the difluorocyclopropane ring. Subsequent functional group manipulation would then yield the required 2,2-difluorocyclopropanol.

Once 2,2-difluorocyclopropanol and the desired benzyl bromide (or other suitable electrophile) are obtained, the final etherification step can be carried out as described previously.

Advanced synthetic transformations can be employed to introduce further complexity into the molecule. For example, if a substituted benzyl fragment is desired, the synthesis may involve electrophilic aromatic substitution reactions on a simpler precursor. The order of these reactions is critical to achieve the desired substitution pattern.

Considerations for Flow Chemistry and Sustainable Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and the use of enabling technologies like flow chemistry. flinders.edu.au The synthesis of this compound and its analogues can benefit significantly from these principles.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of this target molecule. flinders.edu.au These include:

Enhanced Safety: Reactions involving reactive intermediates or exothermic processes can be controlled more effectively in the small volumes of a flow reactor.

Improved Efficiency and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, purities, and consistent results.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it can be achieved by running the system for a longer duration or by using parallel reactors.

The etherification step, in particular, is well-suited for translation to a flow process. The reagents, the alkoxide of 2,2-difluorocyclopropanol and the benzylating agent, can be pumped and mixed in a continuous stream, passing through a heated reaction coil to afford the product. This approach can also facilitate multi-step sequences by connecting different reactor modules in series, allowing for the synthesis and immediate use of intermediates without isolation. syrris.jp

From a sustainability perspective, several aspects can be considered to make the synthesis "greener." This includes the use of less hazardous solvents, catalytic methods to reduce waste, and minimizing energy consumption. The previously mentioned iron-catalyzed dehydrative etherification is an example of a more sustainable approach as it avoids the use of halide reagents and produces water as the only byproduct. nih.gov Additionally, exploring solvent-free reaction conditions, as demonstrated for the Williamson ether synthesis, can significantly reduce the environmental impact of the synthesis. ias.ac.in

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

While NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, no advanced, beyond-routine identification studies for ((2,2-Difluorocyclopropoxy)methyl)benzene have been published. Typically, a full characterization would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the benzyl (B1604629) and difluorocyclopropoxy moieties. Due to the presence of fluorine atoms, ¹⁹F NMR would provide key insights into the electronic environment of the difluorocyclopropyl group, and fluorine-proton coupling constants would further confirm the structure. Without experimental data, a detailed analysis remains speculative.

Mass Spectrometry Techniques for Molecular Structure Analysis and Reaction Pathway Insights

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. Analysis of the fragmentation patterns in the mass spectrum would offer valuable structural information. It is anticipated that key fragments would arise from the cleavage of the ether linkage, leading to the formation of a benzyl cation (m/z 91) and a 2,2-difluorocyclopropoxy radical, or a tropylium (B1234903) ion (m/z 91). Other potential fragmentations could involve the loss of the difluorocyclopropyl group. However, without access to an experimental mass spectrum, a definitive analysis of its fragmentation pathways is not possible.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. A crystal structure of this compound would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This would offer unambiguous proof of its structure and could reveal details about intermolecular interactions. The search for a crystal structure of this compound in crystallographic databases did not yield any results.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. For ((2,2-Difluorocyclopropoxy)methyl)benzene, these calculations would reveal the distribution of electron density, the nature of its molecular orbitals, and the strengths of its chemical bonds.

Although direct studies on this compound are absent, insights can be drawn from computational analyses of substituted cyclopropanes and benzyl (B1604629) ethers. The cyclopropane (B1198618) ring is known for its significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal sp³ hybridized angle (109.5°). dalalinstitute.commaricopa.edu This strain results in "bent" or "banana" bonds, where the electron density of the C-C bonds is located outside the internuclear axis. dalalinstitute.com

The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro substitution) dramatically influences the electronic structure. Fluorine's high electronegativity withdraws electron density from the cyclopropane ring, affecting its stability and reactivity. This electron-withdrawing effect can strengthen the C-F bonds while potentially weakening the adjacent C-C bonds of the cyclopropane ring.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods like Hartree-Fock, would typically be used to quantify these effects. lsu.edu Key parameters derived from such calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond order analyses. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring, while the LUMO may be associated with the antibonding orbitals of the C-F bonds or the strained cyclopropane ring.

Table 1: Predicted Electronic Properties of Key Moieties

| Moiety | Expected Influence on Electronic Structure |

| 2,2-Difluorocyclopropane | - Significant ring strain due to 60° bond angles. - Electron-withdrawing fluorine atoms polarize the C-F bonds. - Potential weakening of adjacent C-C bonds. |

| Benzyl Group | - Electron-donating character of the phenyl ring. - Localization of the Highest Occupied Molecular Orbital (HOMO). |

| Ether Linkage | - Polar C-O bond influencing local charge distribution. |

Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT studies of ring strain and bond cleavage energetics)

Computational modeling is a powerful tool for elucidating reaction mechanisms, particularly for strained systems like gem-difluorocyclopropanes. DFT studies on related compounds have provided significant insights into the energetics of ring strain and bond cleavage.

The ring-opening of gem-difluorocyclopropanes is a common reaction pathway, often catalyzed by transition metals. rsc.orgresearchgate.net Computational studies have shown that the presence of the two fluorine atoms can influence the regioselectivity of the ring-opening process. rsc.org DFT calculations can map the potential energy surface of such reactions, identifying transition states and intermediates, and thereby predicting the most favorable reaction pathway.

For this compound, a potential reaction of interest would be the cleavage of the cyclopropane ring. This could be initiated by nucleophilic attack or through thermal or photochemical activation. Computational modeling could predict the activation energy for the cleavage of the C-C bonds within the cyclopropane ring. Studies on similar gem-difluorocyclopropane derivatives have shown that the bond opposite to the difluorinated carbon can be selectively cleaved under certain conditions. beilstein-journals.org

DFT calculations would likely reveal that the transition state for ring-opening involves significant charge separation, which would be influenced by the nature of the solvent and any catalysts present. The energetics of bond cleavage would be a key output of such studies, providing a quantitative measure of the ring strain.

Table 2: Computationally Explored Reaction Pathways for gem-Difluorocyclopropanes

| Reaction Type | Computational Method | Key Findings from Analogous Systems |

| Transition-Metal Catalyzed Ring-Opening | DFT | - Elucidation of reaction pathways (e.g., oxidative addition, reductive elimination). - Prediction of regioselectivity based on transition state energies. rsc.org |

| Nucleophilic Ring-Opening | DFT | - Identification of the site of nucleophilic attack. - Calculation of activation barriers for C-C bond cleavage. beilstein-journals.org |

| Thermal Rearrangement | DFT | - Investigation of pericyclic and diradical pathways. - Determination of the thermodynamics of rearrangement products. cas.cn |

Conformational Analysis of the Cyclopropoxy-Benzyl System

Conformational analysis, typically performed using molecular mechanics or DFT, can identify the low-energy conformations (conformers) and the energy barriers between them. For the cyclopropoxy-benzyl system, the orientation of the cyclopropoxy group relative to the benzyl group is of primary interest.

In related benzyl ethers, the orientation of the ether substituent relative to the phenyl ring can influence the molecule's properties. The molecule will likely adopt a conformation that minimizes steric hindrance between the bulky cyclopropoxy group and the ortho-hydrogens of the benzene ring. Furthermore, non-covalent interactions, such as weak hydrogen bonds or van der Waals forces, can also play a role in stabilizing certain conformations.

The puckered nature of the cyclopropane ring is fixed, but the orientation of the entire ring system can vary. libretexts.orglumenlearning.com Computational studies would likely predict a staggered conformation around the C-O bond to be more stable than an eclipsed one. The relative energies of different conformers would provide insight into the flexibility of the molecule and the populations of each conformation at a given temperature.

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C(ring)-C(methylene)-O-C(cyclopropyl) | Defines the orientation of the cyclopropoxy group relative to the benzyl group. | Likely staggered conformations to minimize steric interactions. |

| C(aromatic)-C(aromatic)-C(methylene)-O | Describes the rotation of the benzyloxy group relative to the plane of the benzene ring. | Orientations that avoid clashes with the cyclopropoxy group. |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, including NMR, IR, and UV-Vis spectra.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. rsc.orgresearchgate.net The prediction of ¹⁹F NMR spectra is particularly valuable for fluorinated compounds, as it can help in the assignment of signals and provide information about the electronic environment of the fluorine atoms. mdpi.com Computational protocols for predicting ¹⁹F NMR chemical shifts often involve geometry optimization followed by the calculation of shielding tensors. mines.edu

Vibrational spectroscopy (IR and Raman) can also be simulated computationally. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the identification of characteristic functional groups and to confirm the structure of the molecule. For this compound, characteristic vibrational modes would include the C-F stretching frequencies, the breathing modes of the cyclopropane and benzene rings, and the C-O-C stretching of the ether linkage.

Electronic spectroscopy (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the benzene ring. The presence of the cyclopropoxy substituent may cause a slight shift in the absorption bands compared to unsubstituted toluene.

Table 4: Predicted Spectroscopic Data and the Computational Methods for Their Prediction

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR (¹H, ¹³C, ¹⁹F) | Chemical Shifts, Coupling Constants | GIAO-DFT |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT Frequency Calculation |

| UV-Vis Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Fluorinated Organic Molecules

((2,2-Difluorocyclopropoxy)methyl)benzene serves as a valuable synthon for the introduction of fluorinated motifs into larger, more complex molecular frameworks. The high ring strain and the presence of two electron-withdrawing fluorine atoms on the cyclopropane (B1198618) ring make it susceptible to controlled ring-opening reactions. These reactions, often catalyzed by transition metals, allow for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of a diverse array of fluorinated compounds. rsc.orgrsc.org

The strategic cleavage of the cyclopropane ring can lead to the formation of fluoroallylic intermediates, which can then be incorporated into various molecular scaffolds. This versatility is particularly valuable in medicinal chemistry, where the introduction of fluorine can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. nih.govnbinno.comresearchgate.netnih.gov The benzyloxy group in this compound can also play a crucial role, either by influencing the regioselectivity of the ring-opening or by serving as a handle for further functionalization.

A variety of complex fluorinated molecules can be accessed through reactions involving this building block. For instance, palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes with various nucleophiles have been shown to be a powerful tool for the synthesis of mono- and bis-fluoroallylated products. researchgate.netresearchgate.net

| Catalyst/Reagent | Nucleophile/Substrate | Product Type | Reference(s) |

| Palladium(0) | N-, O-, and C-nucleophiles | Fluoroallylic derivatives | researchgate.net |

| Lewis Acids | Electron-rich arenes, allylsilanes | Fluoroallylic products | rsc.org |

| Visible light | Fluoride (B91410) source | α-allyl-β-trifluoromethyl ethylbenzene (B125841) derivatives | acs.org |

Precursor for Fluoroallylic Synthons and Other Fluorine-Containing Compounds

The most prominent application of this compound in organic synthesis is its role as a precursor to fluoroallylic synthons. rsc.orgrsc.org The ring-opening of the gem-difluorocyclopropane moiety can proceed via different pathways, leading to the formation of regioisomeric fluoroallylic cations or organometallic intermediates. These intermediates are highly reactive and can be trapped by a wide range of nucleophiles to afford functionalized fluoroalkenes.

Transition metal-catalyzed reactions, particularly those employing palladium, have been extensively studied for the ring-opening of gem-difluorocyclopropanes. researchgate.netresearchgate.netrsc.org The choice of ligands and reaction conditions can influence the regioselectivity of the C-C bond cleavage, allowing for the controlled synthesis of either linear or branched fluoroallylic products. rsc.org For example, palladium-catalyzed reactions can be directed to selectively cleave the distal C-C bond of the cyclopropane ring. rsc.org

Furthermore, under certain conditions, the ring-opening can be accompanied by a C-F bond cleavage, leading to the formation of di-functionalized products. rsc.org These transformations underscore the utility of this compound as a versatile precursor for a variety of fluorine-containing compounds beyond simple fluoroallylic derivatives.

Development of Novel Synthetic Methodologies Based on its Unique Reactivity

The distinct reactivity of this compound has spurred the development of novel synthetic methodologies. The challenge of controlling the regioselectivity and stereoselectivity of the ring-opening reactions has led to innovative solutions in catalyst and reaction design. rsc.orgnih.gov

Recent advancements have focused on ligand-controlled, regioselective palladium-catalyzed defluorinative functionalization of gem-difluorocyclopropanes. rsc.org By carefully selecting the appropriate ligand, chemists can steer the reaction towards the formation of either the kinetically favored branched or the thermodynamically favored linear fluoroalkene products. This level of control is crucial for the efficient synthesis of specific target molecules.

Moreover, enantioselective ring-opening functionalization of gem-difluorocyclopropanes is an emerging area of research. rsc.org The development of chiral catalysts that can induce asymmetry in the ring-opening process would provide access to valuable chiral fluorinated building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The principles demonstrated in stereodivergent ring-opening reactions of other gem-difluorocyclopropanes could potentially be applied to this compound. nih.gov

| Methodological Advance | Key Feature | Resulting Products | Reference(s) |

| Ligand-Controlled Catalysis | Regioselective C-F bond functionalization | Branched or linear α-monofluorinated alkenes | rsc.org |

| Stereodivergent Synthesis | Control of stereochemistry from a common precursor | (E,E)- and (E,Z)-conjugated fluorodienes | nih.gov |

| Lewis Acid Catalysis | Generation of fluoroallyl cations | Fluoroallylic ethers, esters, and thioethers | rsc.orgnih.govnih.govrsc.orgresearchgate.net |

Potential in Functional Materials Development

While the primary applications of this compound have been in organic synthesis, its unique structural and electronic properties suggest potential for use in the development of functional materials. The incorporation of fluorine into organic materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

The ability to generate reactive intermediates from this compound opens up possibilities for its use as a monomer or cross-linking agent in polymerization reactions. The resulting fluorinated polymers could exhibit unique properties suitable for applications in areas such as advanced coatings, membranes, and electronic devices. cmu.educmu.eduresearchgate.netbeilstein-journals.orgcnrs.fr

The benzyloxy group could also be functionalized to attach the molecule to surfaces or to incorporate it into larger polymer backbones. Although specific examples of the application of this compound in functional materials are not yet widely reported, the fundamental reactivity of the gem-difluorocyclopropane unit suggests a promising future in this field.

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for gem-difluorocyclopropanes often rely on the addition of difluorocarbene to alkenes. beilstein-journals.orgresearchgate.net Future research will likely focus on developing more environmentally benign and atom-economical methods for the synthesis of ((2,2-difluorocyclopropoxy)methyl)benzene.

One promising direction is the utilization of visible-light-mediated or photocatalyst-free methods for gem-difluorocyclopropanation. bohrium.com These approaches offer milder reaction conditions and reduce the reliance on transition-metal catalysts, aligning with the principles of green chemistry. For instance, the visible-light-induced reaction of diazo compounds with gem-difluoroalkenes has been shown to be a highly efficient method for constructing the gem-difluorocyclopropane core. bohrium.com Adapting such methodologies to the synthesis of the allyl benzyl (B1604629) ether precursor of this compound could lead to more sustainable production routes.

Furthermore, exploring atom-economical ring-opening transformations of the gem-difluorocyclopropyl group can lead to the synthesis of valuable monofluorinated alkenes with 100% atom economy. rsc.org Rhodium-catalyzed carbofluorination of alkenes using gem-difluorocyclopropanes as allyl surrogates, where the fluorine atom is recycled within the product, exemplifies such an approach. rsc.org Investigating similar transformations starting from this compound could open up new pathways to a diverse range of fluorinated molecules.

Exploration of Novel Reactivity Patterns and Selectivity

The gem-difluorocyclopropane unit is a versatile synthon, and its ring-opening reactions have been a subject of intense research. rsc.org Future studies on this compound will undoubtedly delve into uncovering novel reactivity patterns and controlling selectivity.

Transition-metal catalysis has been instrumental in activating the C-C and C-F bonds of gem-difluorocyclopropanes. rsc.orgacs.org Palladium-catalyzed ring-opening cross-coupling reactions have been extensively studied, allowing for the formation of 2-fluoroallylic products with a variety of nucleophiles. rsc.orgacs.orgacs.org The benzylic ether moiety in this compound could influence the regioselectivity of these ring-opening reactions, and a systematic investigation of its directing effects would be a valuable pursuit.

Moreover, the exploration of less common transition metals, such as cobalt and copper, in catalyzing transformations of the gem-difluorocyclopropyl group in this specific molecule could lead to unprecedented reactivity. rsc.orgacs.org For example, cobalt-catalyzed fluoroallylation of carbonyl compounds via C-C activation of gem-difluorocyclopropanes has been reported, offering a novel route to fluorinated homoallylic alcohols. acs.org Applying this chemistry to this compound could yield a new class of complex fluorinated molecules.

Design of Advanced Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research is expected to focus on the design of advanced catalysts that can control the stereochemical outcome of reactions and operate under mild conditions.

The use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown promise in regioselective transformations of gem-difluorocyclopropanes. rsc.org The design of novel NHC ligands tailored for reactions involving this compound could lead to enhanced catalytic activity and selectivity. Furthermore, the development of dual catalytic systems, combining a transition metal catalyst with an organocatalyst, could enable previously inaccessible transformations. rsc.org

Enzymatic approaches are also emerging as a powerful tool for the precise and selective synthesis of fluorinated compounds. the-innovation.org While still in its early stages for gem-difluorocyclopropanes, the development of enzymes capable of recognizing and transforming the this compound scaffold could open up new avenues for asymmetric synthesis.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

To translate the laboratory-scale synthesis and transformations of this compound into practical applications, the integration of these processes with continuous flow chemistry and automated synthesis platforms is essential.

Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. mpg.deresearchgate.netrsc.orgacs.org The development of continuous flow methods for the Simmons-Smith cyclopropanation, for instance, has demonstrated the feasibility of producing cyclopropane (B1198618) scaffolds in a rapid and safe manner. thieme-connect.com Adapting such flow technologies to the difluorocyclopropanation step in the synthesis of this compound would be a significant advancement.

Automated synthesis platforms are becoming increasingly important in modern chemical research, enabling high-throughput screening of reaction conditions and rapid library synthesis. acs.orgrsc.orgresearchgate.net The development of automated protocols for the synthesis and functionalization of this compound would accelerate the discovery of new derivatives with interesting properties and applications.

Application in Novel Functional Material Architectures

The unique electronic properties imparted by the gem-difluorocyclopropyl group make this compound an attractive building block for the design of novel functional materials. researchgate.netresearchgate.net While this area is largely unexplored for this specific molecule, the known applications of related compounds provide a strong rationale for future research.

For example, gem-difluorocyclopropane derivatives have been investigated as components of ferroelectric liquid crystals. researchgate.net The introduction of the benzylic group in this compound could be used to tune the mesomorphic properties and create new liquid crystalline materials with tailored characteristics.

Furthermore, the radical ring-opening polymerization of gem-difluorovinylcyclopropanes has been shown to produce fluoropolymers. nih.gov While this compound does not possess a vinyl group, its derivatives could be designed to undergo similar polymerizations, leading to new classes of fluorinated polymers with potentially interesting thermal and optical properties. The reactivity of the gem-difluorocyclopropane ring could also be exploited to create cross-linked polymer networks or to functionalize surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.